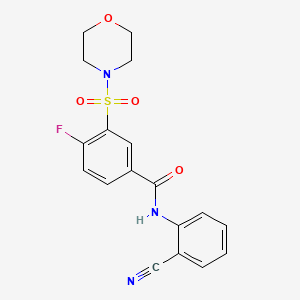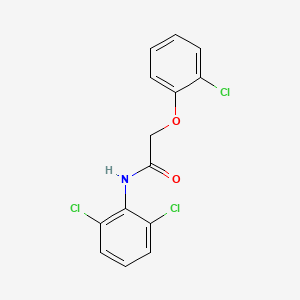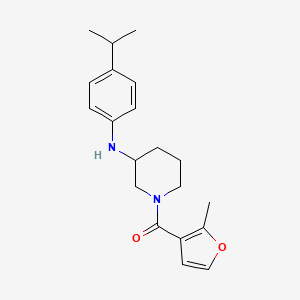
1-(2-naphthylsulfonyl)-4-(4-nitrophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-naphthylsulfonyl)-4-(4-nitrophenyl)piperazine, commonly known as N-(2-naphthylsulfonyl)-4-nitrophenyl-piperazine (NS7601), is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NS7601 is a potent and selective inhibitor of protein kinase C (PKC), a family of enzymes that play crucial roles in various cellular processes, including cell proliferation, differentiation, and apoptosis.
科学的研究の応用
1-(2-naphthylsulfonyl)-4-(4-nitrophenyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. In cancer research, 1-(2-naphthylsulfonyl)-4-(4-nitrophenyl)piperazine has been shown to inhibit the growth and proliferation of cancer cells by suppressing the PKC signaling pathway. In neurological disorders, 1-(2-naphthylsulfonyl)-4-(4-nitrophenyl)piperazine has been found to improve cognitive function and memory in animal models of Alzheimer's disease. In cardiovascular diseases, 1-(2-naphthylsulfonyl)-4-(4-nitrophenyl)piperazine has been shown to reduce the damage caused by ischemia-reperfusion injury in the heart.
作用機序
1-(2-naphthylsulfonyl)-4-(4-nitrophenyl)piperazine acts as a selective inhibitor of PKC, a family of enzymes that play crucial roles in various cellular processes, including cell proliferation, differentiation, and apoptosis. PKC is activated by the binding of diacylglycerol (DAG) and calcium ions, leading to the phosphorylation of various proteins and the activation of downstream signaling pathways. 1-(2-naphthylsulfonyl)-4-(4-nitrophenyl)piperazine inhibits the activation of PKC by binding to the regulatory domain of the enzyme, preventing the binding of DAG and calcium ions.
Biochemical and Physiological Effects:
1-(2-naphthylsulfonyl)-4-(4-nitrophenyl)piperazine has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, 1-(2-naphthylsulfonyl)-4-(4-nitrophenyl)piperazine inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In neurons, 1-(2-naphthylsulfonyl)-4-(4-nitrophenyl)piperazine improves cognitive function and memory by enhancing synaptic plasticity and reducing neuroinflammation. In the heart, 1-(2-naphthylsulfonyl)-4-(4-nitrophenyl)piperazine reduces the damage caused by ischemia-reperfusion injury by reducing oxidative stress and inflammation.
実験室実験の利点と制限
1-(2-naphthylsulfonyl)-4-(4-nitrophenyl)piperazine has several advantages and limitations for lab experiments. One of the advantages is its high selectivity for PKC, which allows for the specific inhibition of this enzyme without affecting other signaling pathways. Another advantage is its ability to penetrate the blood-brain barrier, making it a promising candidate for the treatment of neurological disorders. However, one of the limitations is its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics in vivo.
将来の方向性
There are several future directions for research on 1-(2-naphthylsulfonyl)-4-(4-nitrophenyl)piperazine. One direction is to further investigate its potential therapeutic applications in different diseases, including cancer, neurological disorders, and cardiovascular diseases. Another direction is to explore the structure-activity relationship of 1-(2-naphthylsulfonyl)-4-(4-nitrophenyl)piperazine and develop more potent and selective inhibitors of PKC. Additionally, the development of novel drug delivery systems for 1-(2-naphthylsulfonyl)-4-(4-nitrophenyl)piperazine may overcome its low solubility and improve its pharmacokinetics in vivo.
Conclusion:
In conclusion, 1-(2-naphthylsulfonyl)-4-(4-nitrophenyl)piperazine is a potent and selective inhibitor of PKC with potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of PKC activation by binding to the regulatory domain of the enzyme. 1-(2-naphthylsulfonyl)-4-(4-nitrophenyl)piperazine has various biochemical and physiological effects in different cell types and tissues, and its advantages and limitations for lab experiments should be carefully considered. Future research on 1-(2-naphthylsulfonyl)-4-(4-nitrophenyl)piperazine may lead to the development of novel therapeutic agents for the treatment of different diseases.
合成法
1-(2-naphthylsulfonyl)-4-(4-nitrophenyl)piperazine can be synthesized by the reaction of 4-nitrophenylpiperazine with 2-naphthylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-(2-naphthylsulfonyl)-4-(4-nitrophenyl)piperazine as a yellow crystalline solid with a high purity.
特性
IUPAC Name |
1-naphthalen-2-ylsulfonyl-4-(4-nitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c24-23(25)19-8-6-18(7-9-19)21-11-13-22(14-12-21)28(26,27)20-10-5-16-3-1-2-4-17(16)15-20/h1-10,15H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHCEZWFXJZECH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-ethyl-2-furyl)methyl]-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5030943.png)


![N'-[2-(4-bromophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5030953.png)

![N,N-diethyl-2-[2-(4-methylphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanamine dihydrochloride](/img/structure/B5030962.png)

![N~1~-(2-methoxybenzyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5030971.png)

![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B5030986.png)
![5-acetyl-4-(3-furyl)-6-methyl-2-[(3-nitrobenzyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5030987.png)
![ethyl 4-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5030994.png)

